Diethyl (4-Bromobenzyl)phosphonate

Catalog No.
S1520144
CAS No.
38186-51-5
M.F
C11H16BrO3P
M. Wt
307.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl (4-Bromobenzyl)phosphonate

CAS Number

38186-51-5

Product Name

Diethyl (4-Bromobenzyl)phosphonate

IUPAC Name

1-bromo-4-(diethoxyphosphorylmethyl)benzene

Molecular Formula

C11H16BrO3P

Molecular Weight

307.12 g/mol

InChI

InChI=1S/C11H16BrO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3

InChI Key

IPTXXSZUISGKCJ-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC1=CC=C(C=C1)Br)OCC

Synonyms

P-[(4-Bromophenyl)methyl]phosphonic Acid Diethyl Ester; [(4-Bromophenyl)methyl]phosphonic Acid Diethyl Ester; (4-Bromobenzyl)phosphonic Acid Diethyl Ester; Diethyl (4-Bromophenyl)methanephosphonate; Diethyl (4-Bromophenyl)methylphosphonate; Diethyl 4

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)Br)OCC

Diethyl (4-bromobenzyl)phosphonate (CAS 38186-51-5) is a bifunctional organophosphorus reagent widely utilized as a Horner-Wadsworth-Emmons (HWE) olefination precursor and a versatile cross-coupling building block. Characterized by its highly reactive phosphonate ester and a para-substituted bromine atom, this colorless liquid enables the stereoselective synthesis of (E)-alkenes while preserving a halogen handle for subsequent palladium-catalyzed transformations, such as Suzuki, Heck, or Sonogashira couplings. In industrial and advanced laboratory settings, its primary procurement value lies in its dual-role capacity, allowing chemists to construct extended π-conjugated systems, pharmaceutical intermediates, and complex molecular architectures with high atom economy and streamlined purification protocols compared to traditional Wittig alternatives [1].

Substituting diethyl (4-bromobenzyl)phosphonate with generic analogs compromises either synthetic flexibility or process scalability. Using the unsubstituted diethyl benzylphosphonate eliminates the para-halogen handle, rendering downstream chain extension via cross-coupling impossible and terminating the synthesis of conjugated oligomers. Conversely, utilizing the more reactive diethyl (4-iodobenzyl)phosphonate introduces significant scalability challenges; iodo-derivatives are typically more light- and heat-sensitive, prone to dehalogenation side reactions, and cost-prohibitive for multi-gram scale-up [1]. Furthermore, attempting to replace the phosphonate with a Wittig equivalent, such as triphenyl(4-bromobenzyl)phosphonium bromide, drastically reduces (E)-stereoselectivity and generates stoichiometric triphenylphosphine oxide, a byproduct that necessitates solvent-intensive chromatographic removal, thereby bottlenecking industrial throughput[2].

Stereoselectivity and Byproduct Clearance vs. Wittig Reagents

In the synthesis of functionalized styrenes and conjugated alkenes, diethyl (4-bromobenzyl)phosphonate serves as an HWE reagent that significantly outperforms its Wittig counterpart, triphenyl(4-bromobenzyl)phosphonium bromide. The HWE reaction typically yields >90% (E)-isomer selectivity and generates a water-soluble diethyl phosphate byproduct. In contrast, the Wittig reaction often yields mixed (E/Z) isomers and produces stoichiometric triphenylphosphine oxide, which requires tedious silica gel chromatography for removal [1].

Evidence DimensionByproduct removal and stereoselectivity
Target Compound Data>90% (E)-selectivity; water-soluble byproduct (removed via aqueous wash)
Comparator Or BaselineTriphenyl(4-bromobenzyl)phosphonium bromide (mixed isomers; requires chromatography)
Quantified DifferenceElimination of chromatographic purification step; significantly higher (E)-alkene yield
ConditionsStandard olefination conditions with aldehyde substrates

Bypassing chromatography saves massive amounts of solvent and labor, making this compound the superior choice for scalable manufacturing.

Downstream Functionalization Capacity vs. Unsubstituted Phosphonates

The presence of the para-bromine atom provides a critical synthetic advantage over the baseline diethyl benzylphosphonate. While both reagents can undergo HWE olefination, only diethyl (4-bromobenzyl)phosphonate allows for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions). Studies demonstrating the synthesis of oligovinylenephenylenes (OVPs) rely on this bromo-handle to achieve sequential chain extensions with yields often exceeding 80% under standard Pd catalysis, a pathway completely inaccessible (0% yield) when using the unsubstituted analog[1].

Evidence DimensionViability of post-olefination Pd-catalyzed cross-coupling
Target Compound DataEnables sequential coupling (e.g., >80% yield in extended conjugated systems)
Comparator Or BaselineDiethyl benzylphosphonate (0% capacity for para-halogen cross-coupling)
Quantified Difference100% restoration of iterative chain extension capability
ConditionsSequential HWE and Pd-catalyzed cross-coupling workflows

Procurement of the brominated variant is mandatory for researchers and manufacturers building molecular wires, OLED materials, or complex multi-ring APIs.

Scalability and Stability vs. Iodo-Substituted Analogs

While diethyl (4-iodobenzyl)phosphonate offers higher intrinsic reactivity in cross-coupling, diethyl (4-bromobenzyl)phosphonate is the preferred industrial standard due to its superior stability and cost-efficiency. The large-scale synthesis and storage of iodo-arene phosphonates are often impractical due to light sensitivity and higher precursor costs. The bromo-derivative, synthesized cleanly in >95% yield from 4-bromobenzyl bromide and triethyl phosphite, provides a highly stable, room-temperature storable liquid that still achieves excellent conversion in modern Pd-catalyzed couplings, offering an optimal balance of reactivity and processability [1].

Evidence DimensionScalability and storage stability
Target Compound DataStable at room temperature; >95% synthesis yield; robust cross-coupling
Comparator Or BaselineDiethyl (4-iodobenzyl)phosphonate (light/heat sensitive; higher cost; lower overall synthetic practicality)
Quantified DifferenceSignificantly extended shelf life and lower procurement cost with negligible loss in optimized coupling yields
ConditionsBulk storage and standard industrial cross-coupling conditions

For procurement teams, the bromo-derivative minimizes supply chain risk and storage costs while maintaining the reactivity needed for robust manufacturing.

Synthesis of Conjugated Polymers and Molecular Wires

The dual functionality (HWE and cross-coupling) makes this compound an essential building block for oligovinylenephenylenes (OVPs) and other π-conjugated materials used in organic electronics and OLEDs, where iterative chain extension is required [1].

Pharmaceutical Intermediate Manufacturing

Used to construct complex drug scaffolds where stereoselective alkene formation must be followed by aryl-aryl or aryl-alkyl bond formation via Suzuki or Heck cross-coupling, providing higher atom economy than Wittig alternatives [2].

Development of Advanced Phosphonate Probes

Serves as a stable, scalable precursor for α-fluorination or difluorination reactions, enabling the synthesis of non-peptidyl phosphonic acid enzyme inhibitors and biological probes without the instability issues of iodo-analogs[3].

XLogP3

2.4

Other CAS

38186-51-5

Wikipedia

Diethy 4-bromobenzylphosphonate

Dates

Last modified: 08-15-2023

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